molecular formula C6H6ClNOS B13192345 2-Amino-1-(3-chlorothiophen-2-YL)ethan-1-one

2-Amino-1-(3-chlorothiophen-2-YL)ethan-1-one

Cat. No.: B13192345
M. Wt: 175.64 g/mol
InChI Key: ZHLWWOQHPPGRKE-UHFFFAOYSA-N
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Description

2-Amino-1-(3-chlorothiophen-2-yl)ethan-1-one is an organic compound with a molecular formula of C6H6ClNOS. This compound features a thiophene ring substituted with a chlorine atom and an amino group attached to an ethanone moiety. It is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-chlorothiophen-2-yl)ethan-1-one typically involves the reaction of 3-chlorothiophene-2-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-chlorothiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Amino-1-(3-chlorothiophen-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-chlorothiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(3-bromothiophen-2-yl)ethan-1-one: Similar structure but with a bromine atom instead of chlorine.

    2-Amino-1-(3-methylthiophen-2-yl)ethan-1-one: Similar structure but with a methyl group instead of chlorine.

Uniqueness

2-Amino-1-(3-chlorothiophen-2-yl)ethan-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H6ClNOS

Molecular Weight

175.64 g/mol

IUPAC Name

2-amino-1-(3-chlorothiophen-2-yl)ethanone

InChI

InChI=1S/C6H6ClNOS/c7-4-1-2-10-6(4)5(9)3-8/h1-2H,3,8H2

InChI Key

ZHLWWOQHPPGRKE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)C(=O)CN

Origin of Product

United States

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